molecular formula C16H21F2N3O7S B2988564 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868983-56-6

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No. B2988564
CAS RN: 868983-56-6
M. Wt: 437.41
InChI Key: HJUJHKOZPISPTN-UHFFFAOYSA-N
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Description

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H21F2N3O7S and its molecular weight is 437.41. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidin-2-one Derivatives in Synthesis

Oxazolidin-2-ones serve as versatile intermediates in organic synthesis, enabling the preparation of chiral auxiliary compounds and facilitating stereoselective reactions. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation processes and transformed into N-acyliminium ions, which react with allyltrimethylsilane to produce homoallylamines, showcasing their utility in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002). Additionally, oxazolidin-2-one derivatives have been employed in the development of sulfamides via safer synthetic methodologies, highlighting their role in improving the preparation of these compounds with less hazardous reagents (Borghese et al., 2006).

Biological Activities and Applications

Oxazolidin-2-one derivatives exhibit significant biological activities, including serving as VEGFR-2 inhibitors, which are pivotal in anticancer strategies. Novel sulfonamide derivatives with oxazolidin-2-one moieties have been synthesized and demonstrated potent in vitro anticancer activity against several cancer cell lines, underscoring their potential in medicinal chemistry (Ghorab et al., 2016). Furthermore, the structural aspects of oxazolidin-2-one derivatives, such as weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, have been elucidated through crystallographic studies, providing insights into their molecular behavior and interactions (Nogueira et al., 2015).

properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O7S/c1-26-14(27-2)9-20-16(23)15(22)19-8-13-21(5-6-28-13)29(24,25)12-7-10(17)3-4-11(12)18/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJHKOZPISPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

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